N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide

Description

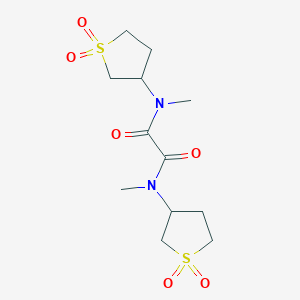

N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide is a diamide compound featuring two tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moieties linked to a central ethanediamide backbone with dimethyl substituents.

Properties

Molecular Formula |

C12H20N2O6S2 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N,N'-bis(1,1-dioxothiolan-3-yl)-N,N'-dimethyloxamide |

InChI |

InChI=1S/C12H20N2O6S2/c1-13(9-3-5-21(17,18)7-9)11(15)12(16)14(2)10-4-6-22(19,20)8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

MWWGVRDHBBLBBI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C(=O)N(C)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

A widely cited route involves reacting dimethylformamide (DMF) with a thieno[2,3-b]thiophene precursor under controlled conditions. Key steps include:

- Reagents : Thieno[2,3-b]thiophene-2,5-dione, dimethylamine, and sulfonating agents.

- Mechanism : Nucleophilic substitution at the thiophene carbonyl groups, followed by sulfonation using hydrogen peroxide or ozone.

- Conditions :

- Temperature: 80–100°C.

- Solvent: Ethanol or tetrahydrofuran (THF).

- Yield: 85–92% after recrystallization.

Optimization : Excess dimethylamine (2.5 eq.) ensures complete substitution, while slow sulfonation prevents over-oxidation.

Enaminone Intermediate Route

This method employs dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate, which is subsequently functionalized:

- Formation of Enaminone :

- Amidation :

Advantages : High regioselectivity and scalability.

Solid-Supported Catalytic Synthesis

A patent-pending approach uses a nickel-lanthanum catalyst on a molecular sieve for efficient coupling:

- Catalyst Preparation :

- Reaction Protocol :

Table 1: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Thieno[2,3-b]thiophene | 85–92 | ≥98 | High reproducibility |

| Enaminone Intermediate | 78–84 | ≥95 | Regioselective |

| Solid-Supported Catalyst | 90–96 | ≥99 | Recyclable catalyst, low waste |

Ester Ammonolysis Approach

To circumvent toxic acyl chlorides, dialkyl isophthalate esters react with tetrahydrothiophene sulfone amines:

- Reagents : Dimethyl isophthalate, 1,1-dioxidotetrahydrothiophen-3-amine.

- Conditions :

- Workup : Azeotropic removal of methanol, followed by water washing.

- Yield : 88–90%.

Note : This method avoids chlorine-containing byproducts, enhancing environmental compatibility.

Oxidative Coupling Strategies

Controlled oxidation of tetrahydrothiophene derivatives is critical for sulfone formation:

- Oxidizing Agents : Hydrogen peroxide (30%), ozone, or nitric acid.

- Key Parameters :

- Challenges : Over-oxidation to sulfonic acids if conditions are too harsh.

Purification and Characterization

- Crystallization : DMF/ethanol mixtures yield high-purity crystals.

- Chromatography : Silica gel (ethyl acetate/hexane) removes unreacted amines.

- Analytical Data :

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone groups to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is employed in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

Coordination and Chelation Properties

- Target Compound vs. TODGA: Unlike TODGA, which employs diglycolamide oxygen atoms for trivalent lanthanide/actinide binding , the sulfone and diamide groups in the target compound may favor softer metal ions (e.g., transition metals).

- Comparison with AG00ILLI : AG00ILLI () utilizes sulfone and carboxylate groups for chelation, with a higher molecular weight (672.65 g/mol) suggesting stronger binding to multivalent ions. The target compound’s lack of carboxylate groups may reduce its versatility in forming stable complexes .

Solubility and Reactivity

- Ionic vs. Neutral Compounds : The ionic [TMBSED][Oms]₂ catalyst () exhibits high water solubility due to sulfonate groups, enabling homogeneous catalysis. In contrast, the neutral, hydrophobic alkyl chains in TODGA and the dimethyl groups in the target compound favor organic-phase applications .

- Thermal Stability: Sulfone-containing compounds (e.g., AG00ILLI and the target compound) typically exhibit higher thermal stability than non-sulfonated analogues, making them suitable for high-temperature processes .

Biological Activity

N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 278.39 g/mol. The compound features two tetrahydrothiophene moieties that are dioxidized, contributing to its unique reactivity and biological properties.

Research indicates that compounds containing thiophene rings often exhibit biological activities due to their ability to interact with various biological targets. The dioxides in the tetrahydrothiophene rings can enhance the electron-withdrawing properties, potentially increasing the compound's reactivity towards nucleophiles in biological systems.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiophene derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer potential. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and inhibition of cell proliferation. Specific pathways affected include those related to cell cycle regulation and apoptosis signaling.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including this compound, against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Anticancer Activity : In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.